Icomethasone 21-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of corticosteroids like Icomethasone 21-acetate often involves complex processes that aim at introducing specific functional groups to achieve desired therapeutic activities. One method for synthesizing key intermediates for highly active halogenated corticosteroids involves the development of efficient and shorter procedures from readily available substrates, such as 9α-hydroxyandrostenedione, which is a product of bio-oxidative degradation of phytosterols. This synthesis pathway can yield compounds with significant yields, highlighting the advancements in steroid synthesis technologies (Huy et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure of Icomethasone 21-acetate is crucial for predicting its behavior and interaction with biological targets. Techniques such as solid-state nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) are often employed to characterize the crystal structure and molecular arrangement of corticosteroids, which in turn influences their biological activity and stability (Othman et al., 2008).

Chemical Reactions and Properties

The chemical properties of Icomethasone 21-acetate, such as reactivity and stability, can be assessed through various analytical and synthetic methods. Studies on the photocatalytic decomposition of cortisone acetate, a model compound for corticosteroids like Icomethasone 21-acetate, have provided insights into the stability and degradation pathways of these compounds under different conditions, which are essential for understanding their shelf life and environmental impact (Romão et al., 2015).

Physical Properties Analysis

The physical properties of Icomethasone 21-acetate, such as solubility, crystallinity, and morphology, are critical for its formulation and delivery. Studies on the solubility of beclomethasone-17,21-dipropionate in organic solvents have provided valuable data that can be applied to understand the solubility behavior of related corticosteroids, affecting their formulation and therapeutic efficacy (Bakhbakhi et al., 2009).

Chemical Properties Analysis

The chemical properties of Icomethasone 21-acetate, including its reactivity with various chemical agents and stability under different conditions, are essential for its manufacturing and application. The reaction of prednisolone and dexamethasone with 2,2-dimethoxypropane, leading to the synthesis of 17α, 21-acetonides, demonstrates the potential for modifying corticosteroids to introduce new functional groups or protective groups to enhance their activity or stability (Tanabe et al., 1975).

Aplicaciones Científicas De Investigación

Corticosteroids' Effectiveness in Asthma and Rhinitis

Icomethasone 21-acetate, a type of inhaled corticosteroid (ICS), is effective in treating asthma and rhinitis. Studies have shown that various ICS, including beclomethasone dipropionate and budesonide, are beneficial in managing these respiratory conditions (Passalacqua et al., 2000).

Microparticle Production for Pulmonary Delivery

Research into the micronization of corticosteroids like beclomethasone-17,21-dipropionate (BECD) using the gas-antisolvent process has been conducted. This process is a "green" alternative to pharmaceutical recrystallization, helping to produce steroids with suitable properties for inhalation therapy (Bakhbakhi et al., 2006).

HPA Axis Study Design in Evaluating Corticosteroids

Studies have examined how the design of clinical trials impacts the evaluation of ICS effects on the hypothalamic-pituitary-adrenal (HPA) axis. Factors such as dose, duration, assay sensitivity, and study population significantly affect trial results (Fan et al., 2013).

Dose-Response Relationship of Inhaled Corticosteroids

A meta-analysis has investigated the dose-response relationship of ICS in treating mild to moderate persistent asthma. The study involved various agents, including fluticasone propionate and budesonide, and assessed clinical measures like peak expiratory flow rate and asthma symptom score (Bousquet et al., 2002).

Inhaled Corticosteroids and Endocrine Effects in Childhood

Research on the endocrine outcomes of ICSs in children with asthma has been conducted. The study looked at the influence of drug properties on systemic steroid burden and its effects on growth and bone mineral accretion (Allen, 2020).

Propiedades

IUPAC Name |

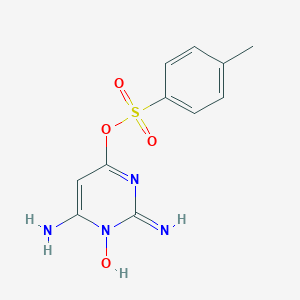

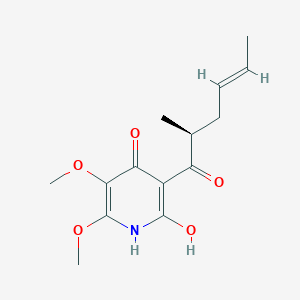

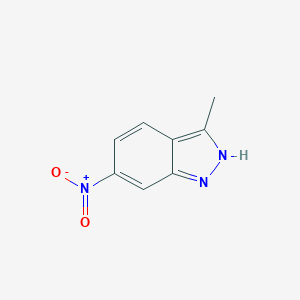

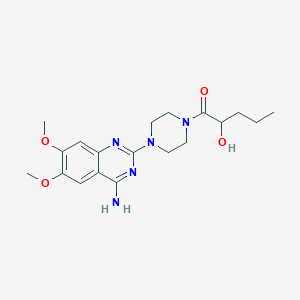

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-RPRRAYFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icomethasone 21-Acetate | |

CAS RN |

24916-91-4 |

Source

|

| Record name | Icometasone-21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETASONE-21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.